molecular formula C7H8IN B1197719 3-Iodobenzylamine CAS No. 696-40-2

3-Iodobenzylamine

Cat. No. B1197719
CAS RN: 696-40-2
M. Wt: 233.05 g/mol
InChI Key: LQLOGZQVKUNBRX-UHFFFAOYSA-N
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Description

3-Iodobenzylamine is a compound that serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its utility stems from the reactive iodine moiety, which facilitates further functionalization.

Synthesis Analysis

The synthesis of compounds closely related to 3-Iodobenzylamine can involve various strategies, including oxidative reactions, halogenation, and C-H bond functionalization. For example, the use of o-iodoxybenzoic acid (IBX) has been demonstrated in the facile synthesis of diversely substituted quinazolines through a tandem reaction with o-aminobenzylamine and aldehydes, yielding products in high efficiency (Hati & Sen, 2016).

Molecular Structure Analysis

The molecular structure of 3-Iodobenzylamine, characterized by the presence of an iodine atom attached to a benzyl group which is further connected to an amine group, allows for a wide range of chemical transformations. This structure is pivotal for its reactivity and application in organic synthesis.

Chemical Reactions and Properties

3-Iodobenzylamine can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the iodine atom. This reactivity facilitates its use in the synthesis of more complex molecules. Studies have shown that iodine-mediated reactions, such as C-H amination, are crucial for constructing nitrogen-containing heterocycles, demonstrating the versatility of iodine-containing compounds in organic synthesis (Chen et al., 2021).

Scientific Research Applications

  • Radiotherapeutic Agent in Neuroectodermal Tumors : Meta-iodobenzylguanidine (Iobenguane), a derivative of 3-Iodobenzylamine, is used as a radiotherapeutic metabolic agent in neuroectodermal tumors. These tumors are derived from the primitive neural crest, developing into the sympathetic nervous system (Giammarile et al., 2008).

  • Chemical Synthesis : The Heck reaction has been utilized for intramolecular macrocyclization on solid support using 3-Iodobenzylamine. This process facilitates the creation of cyclic tetrapeptide derivatives with potential applications in drug development (Akaji & Kiso, 1997).

  • Study of Clinical Toxicity : The recreational use of 25I-NBOMe, a compound structurally related to 3-Iodobenzylamine, has been linked to severe clinical toxicity, highlighting the importance of understanding the pharmacological properties of these compounds (Hill et al., 2013).

  • Method for N-debenzylation : Research on the selective N-debenzylation of benzylamino alcohols using N-Iodosuccinimide has implications for modifying 3-Iodobenzylamine derivatives in pharmaceutical synthesis (Grayson & Davis, 2005).

  • Synthesis of 1-Isoindolinone Derivatives : Utilizing 2-iodobenzylamine, a related compound, in palladium-catalysed carbonylation has been explored for synthesizing 1-isoindolinone derivatives, which are valuable in medicinal chemistry (Marosvölgyi-Haskó et al., 2011).

  • Scintigraphy and Radiotherapy of Neuroendocrine Tumors : Radioiodinated analogs of 3-Iodobenzylamine have been synthesized for potential use in the scintigraphy and radiotherapy of neuroendocrine tumors (Branger et al., 1995).

properties

IUPAC Name

(3-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOGZQVKUNBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219870
Record name 3-Iodobenzylamine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Iodobenzylamine

CAS RN

696-40-2
Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-IODOBENZYLAMINE
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodobenzylamine hydrochloride dissolved in distilled water (13.2 mL per gram) is added dropwise an aqueous ammonium hydroxide (5.3 mL per gram) solution. A yellow oil separates and is extracted into ethyl acetate (3×6.6 mL per gram). The ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated on a rotovap to obtain 3-iodobenzylamine as a yellow oil (94% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
A Najafi, A Sosa, MM Alauddin… - American Chemical Society …, 1991 - inis.iaea.org
… 1-(2-nitroimidazol)-acetyl-3-iodoobenzylamide (NAIB), was synthesized by first reacting 3-iodobenzylamine and bromoacetylbromide. The product was then reacted with 2-…
Number of citations: 0 inis.iaea.org
AS Abreu, NO Silva, PMT Ferreira… - European Journal of …, 2003 - Wiley Online Library
… the nucleophiles were aromatic thiols and 3-iodobenzylamine. The addition of mercaptobenzo[… When thiophenols and 3-iodobenzylamine were used as nucleophiles the presence of an …
H Choi, KA Jacobson, J Yu, LS Jeong - Pharmaceuticals, 2021 - mdpi.com
… Among the synthesized compounds, 2-H-N 6 -3-iodobenzylamine derivative 9f exhibited the … The cAMP functional assay with 2-Cl-N 6 -3-iodobenzylamine derivative 9l demonstrated …
Number of citations: 3 www.mdpi.com
K Akaji, K Teruya, M Akaji, S Aimoto - Tetrahedron, 2001 - Elsevier
… The Heck coupling of acrylic acid amide to 3-iodobenzylamine on the solid support proceeds smoothly to yield a cyclic tetrapeptide derivative, which contains a new 3-substituted …
Number of citations: 54 www.sciencedirect.com
K Akaji, Y Kiso - Tetrahedron letters, 1997 - Elsevier
… Coupling of Fmoc-Asp(OtBu)-OH 1 with 3iodobenzylamine by a 60 rain reaction using CIP/HOAt 8 furnished the amide 2, which was then treated with TFA-anisole to remove the side …
Number of citations: 65 www.sciencedirect.com
최승아 - 2007 - dspace.ewha.ac.kr
… N6 position was converted to various amines (11), including 3-iodobenzylamine. Among all synthesized antagonists, 2-chloro-6-(3-chlorobenzyl) analogue (11b) showed highest …
Number of citations: 0 dspace.ewha.ac.kr
JB Arterburn, KV Rao, MC Perry - Tetrahedron Letters, 2000 - Elsevier
… Attempts to couple 1a with 3-iodobenzylamine or 4-bromobenzylamine directly using these … The t butoxycarbonyl-protected (BOC-) 3-iodobenzylamine 2d reacted smoothly with 1a to …
Number of citations: 24 www.sciencedirect.com
MGC Pereira - 2012 - repositorium.sdum.uminho.pt
… Suzuki-Miyaura crosscouplings between β-halodehydroamino acids and bis-boronic acids and a sequential Michael addition of 3-iodobenzylamine to N,N-diacyldehydroalanine, …
Number of citations: 2 repositorium.sdum.uminho.pt
B Ahrens, S Friedrichs, R Herbst‐Irmer… - European Journal of …, 2000 - Wiley Online Library
… The use of disulfonylamines as counter-ions allows the synthesis of stable ionic gold(I) complexes with the amine ligands cyclohexylamine, benzylamine, 3-iodobenzylamine, …
G Westerberg, B Långström - Journal of Labelled Compounds …, 1997 - Wiley Online Library
… Synthesis of 3-iodobenzyl ("CIguanidine The [C]cyanogen bromide was trapped at room temperature in a solution containing 3.0 mg 3iodobenzylamine hydrochloride in 300 puL 0.1 M …

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